5-Methoxy-1H-pyrazolo[3,4-B]pyridine chemical properties
5-Methoxy-1H-pyrazolo[3,4-B]pyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of various kinase inhibitors and other therapeutic agents.[1][2] This document delves into the molecule's structural features, spectroscopic profile, reactivity, and established synthetic methodologies. Furthermore, it includes detailed experimental protocols and discusses the scaffold's significance and application in modern drug discovery, offering field-proven insights for professionals engaged in chemical synthesis and pharmaceutical research.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[3] This scaffold is of significant interest due to its structural resemblance to purines and azaindoles, allowing it to function as a versatile pharmacophore in various biological targets.[4] The pyrazole portion of the molecule is particularly effective as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π–π stacking interactions with aromatic amino acid residues in enzyme active sites, such as Phenylalanine.[1]
Derivatives of this core structure have been extensively explored for a wide range of pharmacological activities, including:
-
Kinase Inhibition: As inhibitors of Tropomyosin receptor kinase (TRK), Fibroblast growth factor receptor (FGFR), and DYRK1A/1B.[1][5][6]
-
Anti-inflammatory Agents. [2]
-
Antidiabetic Agents: Through the inhibition of enzymes like α-amylase.[7]
The 5-methoxy substituent on the pyridine ring significantly influences the electronic properties of the scaffold, modulating its reactivity and potential interactions with biological targets. Understanding the fundamental chemical properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is therefore crucial for the rational design and synthesis of novel derivatives with enhanced potency and selectivity.
Core Chemical and Physical Properties
The fundamental properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine are summarized below. While extensive experimental data for this specific isomer is not broadly published, the properties can be reliably inferred from its chemical structure and data from closely related analogues.
| Property | Value | Source |
| CAS Number | 1256804-26-8 | [9] |
| Molecular Formula | C₇H₇N₃O | [9] |
| Molecular Weight | 149.15 g/mol | [9] |
| Physical Form | Expected to be a solid at room temperature. | |
| Purity | Commercially available up to 97%. | [10] |
| Storage | Recommended to be sealed in a dry environment at 2-8°C. | [11] |
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts (δ) are reported in parts per million (ppm).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methoxy group protons. The N-H proton of the pyrazole ring may appear as a broad singlet. Based on data from similar pyrazolopyridine derivatives, the aromatic protons would likely appear in the δ 6.5-8.5 ppm range, while the methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm.[5][12]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The methoxy carbon is expected around δ 55 ppm.[12] The aromatic carbons would appear in the δ 100-160 ppm region. The specific shifts are influenced by the nitrogen atoms and the electron-donating methoxy group.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In Electron Ionization (EI) MS, the molecular ion (M⁺) peak would be observed at m/z ≈ 149.06.
-
Electrospray Ionization (ESI-MS): This softer ionization technique, common in modern drug discovery workflows, would primarily show the protonated molecule [M+H]⁺ at m/z ≈ 150.16.[5][12]
-
Fragmentation Pattern: The fragmentation of the pyrazolo[3,4-b]pyridine core often involves the sequential loss of small molecules like HCN.[4][13] For this specific compound, characteristic fragmentation would likely include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H bond of the pyrazole ring.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The aromatic ring stretching vibrations will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.[14][15]
-
C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Synthesis and Reactivity
The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, offering robust pathways for generating diverse derivatives.
General Synthetic Strategies
The most common and versatile approaches begin with a pre-formed 5-aminopyrazole ring, which is then cyclized with a suitable three-carbon synthon to construct the pyridine ring.[3]
Caption: General workflow for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.
This strategy, often a variation of the Friedländer annulation, is highly effective. For 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, the synthesis would logically start from 5-aminopyrazole and a methoxy-substituted dicarbonyl compound, such as methoxymalonaldehyde or a related equivalent. Alternative multicomponent reactions involving an aminopyrazole, an aldehyde, and an active methylene compound have also proven highly efficient.[6]
Chemical Reactivity
The reactivity of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is governed by the interplay of the electron-rich pyrazole ring, the electron-deficient pyridine ring, and the electron-donating methoxy group.
Caption: Key reactivity sites on the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine core.
-
N-Alkylation/Arylation: The N-H proton on the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with electrophiles like alkyl halides or arylboronic acids (via Buchwald-Hartwig coupling) to install substituents at the N1 position.[1] This is a critical step for modulating pharmacokinetic properties in drug candidates.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the precise location of substitution (e.g., nitration, halogenation) can be complex and may require specific reaction conditions to achieve regioselectivity.[16]
-
Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is inherently electron-deficient and prone to nucleophilic attack, this reactivity is often enhanced by the presence of a good leaving group (e.g., a halogen) on the ring. The methoxy group itself is generally a poor leaving group but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of kinases.
Caption: The central role of the pyrazolo[3,4-b]pyridine scaffold in developing inhibitors for various drug targets.
The methoxy group at the 5-position can serve multiple roles:
-
Electronic Modulation: As an electron-donating group, it influences the basicity of the pyridine nitrogen and the overall electron distribution of the ring system.
-
Steric Anchor: It can provide a steric constraint, directing the orientation of other substituents.
-
Metabolic Handle: The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes, which can be a key consideration in drug metabolism and pharmacokinetic profiling.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and analysis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and its derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Illustrative Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine
This protocol is a generalized procedure based on common literature methods for related structures.[1][5]
Objective: To synthesize a 1-substituted-5-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.
Materials:
-
5-Methoxy-1H-pyrazolo[3,4-b]pyridine
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for eluent)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and the effervescence from hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Electrophile Addition: Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Note: A co-spot of the starting material and the reaction mixture on the TLC plate provides a reliable comparison to determine if the reaction is complete.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water, followed by brine. Causality Note: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of Hexanes/Ethyl Acetate as the eluent, to afford the pure product.
Protocol 2: Analytical Characterization
Objective: To confirm the structure and purity of the synthesized product.
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H and ¹³C NMR Acquisition: Record the spectra on a 300 MHz or higher NMR spectrometer.[5] Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.
-
LC-MS Analysis: Prepare a dilute solution of the compound in methanol or acetonitrile (~1 mg/mL). Inject the sample into an LC-MS system equipped with a C18 column and an ESI source. Analyze the resulting chromatogram for purity and the mass spectrum for the [M+H]⁺ ion.[1]
-
Purity Determination by HPLC: For final purity assessment, use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A purity of ≥95% is typically required for compounds intended for biological screening.[5]
Conclusion
5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a valuable heterocyclic compound with a chemical profile that makes it an attractive starting point for medicinal chemistry campaigns. Its well-defined spectroscopic signatures allow for straightforward characterization, and its reactivity at the pyrazole nitrogen provides a reliable handle for synthetic diversification. The proven success of the broader pyrazolo[3,4-b]pyridine class in targeting clinically relevant enzymes, particularly protein kinases, underscores the potential for developing novel therapeutics based on this privileged scaffold. The methodologies and insights presented in this guide are intended to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
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